

A Guide to the Spectroscopic Characterization of 2-Amino-4,5-dichlorophenol

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Compound of Interest

Compound Name: 2-Amino-4,5-dichlorophenol

Cat. No.: B112419

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Introduction

2-Amino-4,5-dichlorophenol is an aromatic organic compound with the chemical formula $C_6H_5Cl_2NO$.^[1] As a halogenated aminophenol, it serves as a crucial intermediate in the synthesis of various chemical products and is also studied as a metabolite of certain industrial chemicals like 3,4-dichloroaniline.^[2] Given its role in both synthetic chemistry and toxicology, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive data required for this purpose.

This technical guide offers an in-depth exploration of the core spectroscopic techniques used to characterize **2-Amino-4,5-dichlorophenol**. We will delve into the principles and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data itself, but the scientific reasoning behind the spectral patterns, providing researchers and drug development professionals with a practical framework for analysis.

Molecular and Physical Properties

A foundational step in any characterization is understanding the basic physical and chemical properties of the compound. This data provides context for sample handling, preparation, and interpretation of spectroscopic results.

Property	Value	Source
IUPAC Name	2-amino-4,5-dichlorophenol	PubChem[1]
CAS Number	28443-57-4	PubChem[1]
Molecular Formula	C ₆ H ₅ Cl ₂ NO	PubChem[1]
Molecular Weight	178.01 g/mol	PubChem[1]
Melting Point	174-175 °C	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
InChIKey	UVIBWGFLURLRHR-UHFFFAOYSA-N	PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). Protons in different electronic environments resonate at different frequencies, resulting in distinct signals (chemical shifts). The splitting of these signals (spin-spin coupling) reveals the number of neighboring protons, providing crucial connectivity information.

Predicted ¹H NMR Data (in DMSO-d₆): DMSO-d₆ is a common solvent for polar compounds like phenols and amines, as it solubilizes the analyte well and its residual peak is easily identified. The acidic protons of the -OH and -NH₂ groups are also typically observable in this solvent.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.5 - 10.5	Singlet (broad)	1H	Phenolic -OH	The hydroxyl proton is acidic and its chemical shift is concentration and temperature dependent. It typically appears as a broad singlet due to hydrogen bonding and exchange.
~6.9 - 7.1	Singlet	1H	Ar-H (at C3)	This aromatic proton is adjacent to the electron-donating -NH ₂ and -OH groups, but ortho to a chlorine atom. It appears as a singlet as it has no adjacent protons.
~6.7 - 6.9	Singlet	1H	Ar-H (at C6)	This aromatic proton is ortho to the electron-donating -OH group and meta to the -NH ₂ group, but adjacent to a chlorine atom. It

also appears as a singlet.

Similar to the hydroxyl proton, the amino protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly.

~4.8 - 5.5

Singlet (broad)

2H

Amino -NH₂

Causality in Interpretation: The predicted spectrum is remarkably simple due to the substitution pattern. The two aromatic protons do not have any adjacent proton neighbors, hence they are expected to appear as sharp singlets rather than the more complex doublet or multiplet patterns seen in less substituted rings. This lack of coupling is a key signature of the 2,4,5-trisubstituted pattern on this phenol.

¹³C NMR Spectroscopy: The Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift of each signal is indicative of the carbon's bonding environment (e.g., aromatic, attached to electronegative atoms).

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment	Rationale
~145 - 150	C1 (-OH)	The carbon directly attached to the highly electronegative oxygen atom is significantly deshielded and appears furthest downfield.
~135 - 140	C2 (-NH ₂)	The carbon bearing the amino group is also deshielded, but typically less so than the phenolic carbon.
~120 - 125	C4 (-Cl)	The carbon atom bonded to chlorine is deshielded due to the inductive effect of the halogen.
~115 - 120	C5 (-Cl)	Similar to C4, this carbon is deshielded by the attached chlorine. The precise shift will differ slightly from C4 due to the different neighboring groups.
~115 - 120	C3 (-H)	This aromatic carbon is shielded by the ortho/para electron-donating effects of the -OH and -NH ₂ groups.
~110 - 115	C6 (-H)	This carbon is also shielded by the strong electron-donating hydroxyl group.

Expert Insight: We expect to see six distinct signals in the aromatic region of the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring. The carbons directly bonded to the heteroatoms (O, N, Cl) will be shifted further downfield (higher ppm) compared to those bonded only to hydrogen, due to the deshielding effect of these electronegative atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying their presence.

Expected Key FT-IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400 - 3500	N-H Stretch	Primary Amine (-NH ₂)	Medium-Strong (two bands)
3200 - 3600	O-H Stretch	Phenol (-OH)	Strong (broad)
1600 - 1620	N-H Bend	Primary Amine (-NH ₂)	Medium
1450 - 1600	C=C Stretch	Aromatic Ring	Medium (multiple bands)
1200 - 1300	C-O Stretch	Phenol	Strong
1000 - 1100	C-N Stretch	Aryl Amine	Medium
700 - 850	C-Cl Stretch	Aryl Halide	Strong

Trustworthiness of the Data: The FT-IR spectrum serves as a rapid and reliable confirmation of the key functional groups. The presence of a broad O-H stretch overlapping with the characteristic two sharp peaks of the N-H stretch is a definitive indicator of an aminophenol structure. The strong absorption in the lower wavenumber region confirms the presence of the carbon-chlorine bonds.

Mass Spectrometry (MS)

Principle: Mass spectrometry bombards a molecule with energy, causing it to ionize and often fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured, revealing the molecular weight of the compound and providing structural clues from the fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization - EI):

m/z Value	Ion	Significance
177/179/181	$[M]^+$	Molecular Ion Peak Cluster. The characteristic isotopic pattern for two chlorine atoms (^{35}Cl and ^{37}Cl) is a critical piece of evidence. The expected ratio of the peaks at M, M+2, and M+4 will be approximately 9:6:1.
142/144	$[M - \text{Cl}]^+$	Loss of a chlorine atom.
113	$[M - 2\text{Cl}]^+$	Loss of both chlorine atoms.

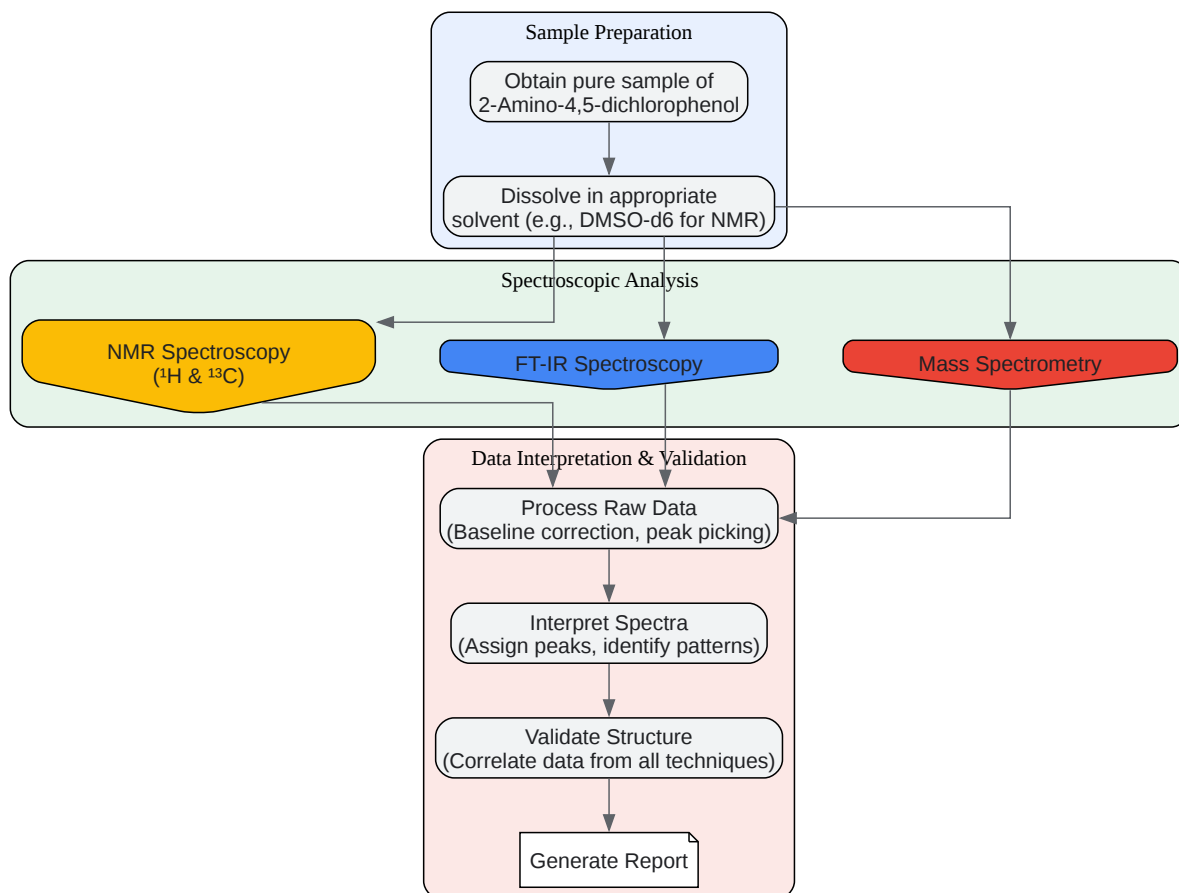
Authoritative Grounding: The most telling feature in the mass spectrum of **2-Amino-4,5-dichlorophenol** is the isotopic cluster of the molecular ion.^[1] Chlorine has two stable isotopes, ^{35}Cl (75.8% abundance) and ^{37}Cl (24.2% abundance). A molecule with two chlorine atoms will therefore exhibit three peaks for its molecular ion:

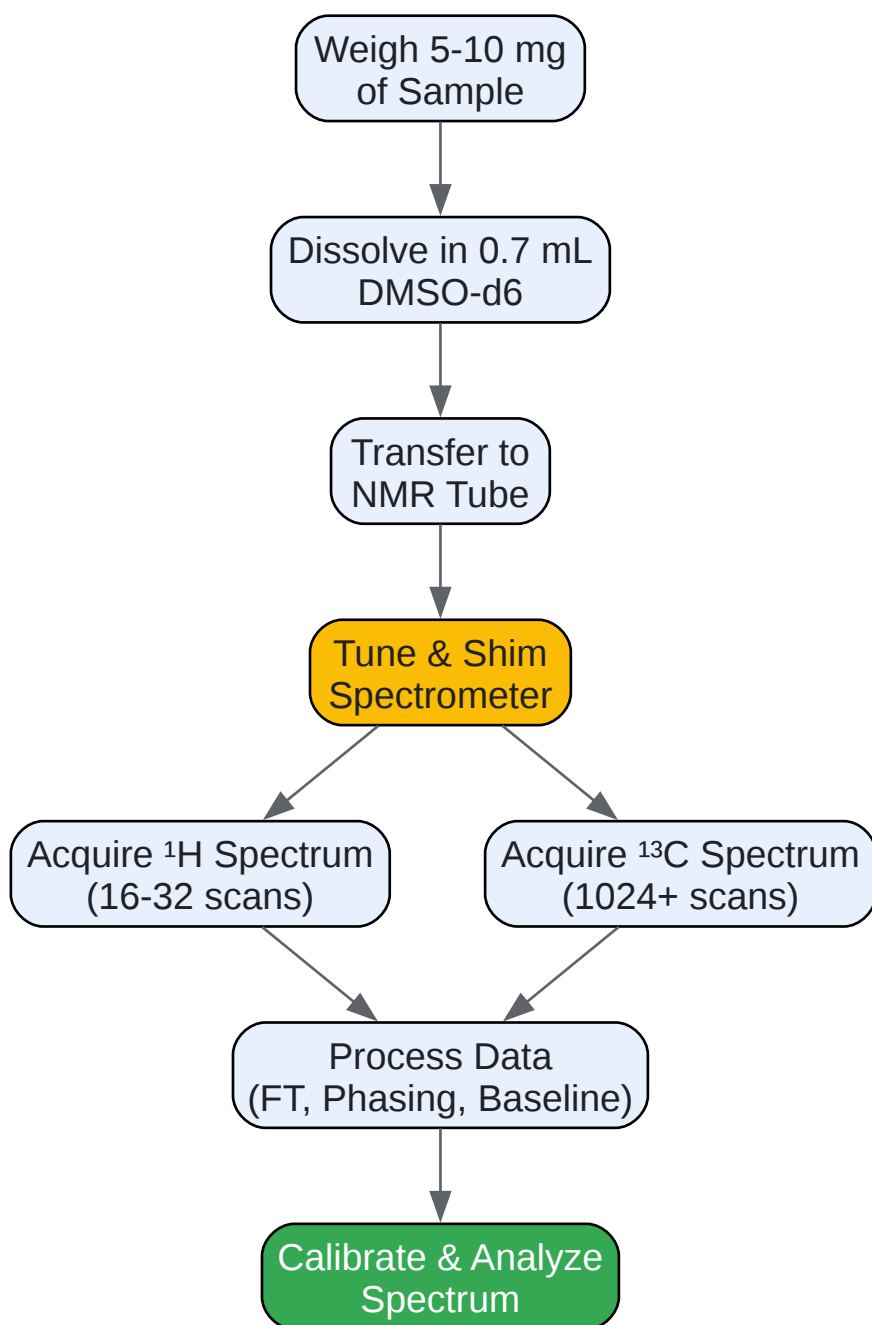
- M^+ : Contains two ^{35}Cl atoms.
- $[M+2]^+$: Contains one ^{35}Cl and one ^{37}Cl atom.
- $[M+4]^+$: Contains two ^{37}Cl atoms. Observing this specific 9:6:1 intensity ratio provides unequivocal proof that two chlorine atoms are present in the molecule.

Experimental Protocols & Workflows

To ensure data integrity, standardized and well-documented experimental procedures are essential. The following are field-proven protocols for acquiring high-quality spectroscopic data for a compound like **2-Amino-4,5-dichlorophenol**.

Overall Characterization Workflow





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Caption: Step-by-step workflow for NMR analysis.

Protocol 2: FT-IR Data Acquisition (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

- **Sample Application:** Place a small amount of the solid **2-Amino-4,5-dichlorophenol** powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact. Collect the sample spectrum (typically 16-32 scans) over a range of 4000-400 cm^{-1} .
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol 3: Mass Spectrometry Data Acquisition (EI Method)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.
- **Ionization:** Volatilize the sample using heat and bombard it with a high-energy electron beam (standard 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.
- **Data Analysis:** Identify the molecular ion peak cluster and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The comprehensive characterization of **2-Amino-4,5-dichlorophenol** is achieved by logically synthesizing data from multiple spectroscopic techniques. ^1H and ^{13}C NMR establish the carbon-hydrogen framework and substitution pattern, FT-IR confirms the presence of key functional groups (-OH, -NH₂, -Cl), and Mass Spectrometry verifies the molecular weight and elemental composition, particularly the presence of two chlorine atoms. By following robust experimental protocols and understanding the causal links between molecular structure and spectral output, researchers can confidently confirm the identity and purity of this important chemical compound.

References

- Determination of Chlorophenols in w
- **2-Amino-4,5-dichlorophenol**.
- 2-Amino-4,6-dichlorophenol.
- ¹³C NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0246398).
- ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0001169).
- 4-Amino-2,6-dichlorophenol.
- Characterization of **2-amino-4,5-dichlorophenol** (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats.
- Phenol, 4-amino-2,6-dichloro-. NIST WebBook. [Link]

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Sources

- 1. 2-Amino-4,5-dichlorophenol | C₆H₅Cl₂NO | CID 3015415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of 2-amino-4,5-dichlorophenol (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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